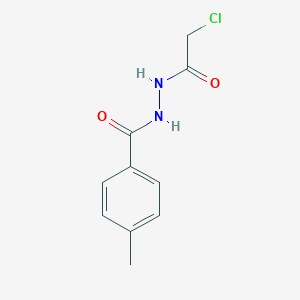
N'-(2-chloroacetyl)-4-methylbenzohydrazide
Übersicht
Beschreibung
“N’-(2-chloroacetyl)-4-methylbenzohydrazide” is likely a compound that contains a hydrazide component . Hydrazides and their derivatives constitute an important class of compounds that has found wide utility in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reactants, including nucleophiles and electrophiles . For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can act as both an N- and C-nucleophile .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-4-methylbenzohydrazide” would likely be complex, given the presence of multiple functional groups. The compound likely contains a hydrazide component, which is a common feature in many heterocyclic compounds .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reactants present. For instance, acid chlorides are commonly used reagents for the acetylation of amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Biological Activity : N'-(2-chloroacetyl)-4-methylbenzohydrazide derivatives have been synthesized and characterized using various spectral techniques. These compounds have been investigated for their antibacterial effects against several bacterial strains, with one compound showing effectiveness against Pseudomonas aeruginosa (Cukurovalı & Yılmaz, 2014).
Structural Analysis : Hydrazone compounds derived from 4-methylbenzohydrazide, similar to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been synthesized and analyzed using single-crystal X-ray diffraction, revealing specific crystallization patterns and intermolecular interactions (Lei et al., 2013).
Biological Activities
Antibacterial and Antifungal Properties : Various derivatives of 4-methylbenzohydrazide, structurally related to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been found to possess antibacterial and antifungal activities. These activities are often influenced by the presence of different substituents in the molecular structure (Lei et al., 2015).
Lipase and α-Glucosidase Inhibition : Compounds derived from a similar structure have been screened for their lipase and α-glucosidase inhibition capabilities, showing potential for therapeutic applications (Bekircan et al., 2015).
Chemical Properties and Applications
Conformational Studies and NBO Analysis : Detailed studies on the molecular and crystal structure of compounds derived from 4-methylbenzohydrazide have been conducted. These studies provide insights into the conformational behavior and electronic properties of such compounds, which are crucial for understanding their chemical reactivity (Channar et al., 2019).
Synthesis of Biologically Active Compounds : Derivatives of benzohydrazide, including compounds similar to N'-(2-chloroacetyl)-4-methylbenzohydrazide, have been synthesized and evaluated for various biological activities, highlighting their potential in the development of new therapeutic agents (Dewangan et al., 2015).
Application in Agricultural Fungicides : Related compounds have shown promise in agricultural applications, particularly as microbiocidal agents in coatings, suggesting potential uses in crop protection and management (Yu-hong & Joint, 2002).
Catalytic and Anticancer Activities : Research has explored the use of similar compounds in the synthesis of metal complexes with potential catalytic and anticancer activities, indicative of their versatility in different scientific fields (Ta et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of “N’-(2-chloroacetyl)-4-methylbenzohydrazide” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, the Pictet-Spengler reaction is a synthetic method for the construction of pharmacophores such as tetrahydro-isoquinolines (THIQs), tetrahydro-β-carbolines (THBCs), and polyheterocyclic frameworks .
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEOBDQXCJFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353150 | |
| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
CAS RN |
199938-21-1 | |
| Record name | N'-(2-chloroacetyl)-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

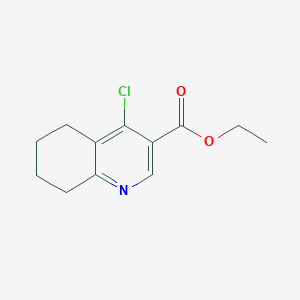
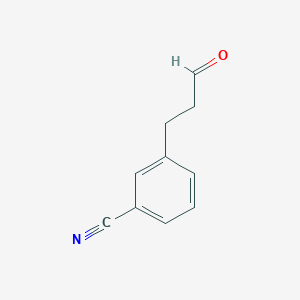
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)


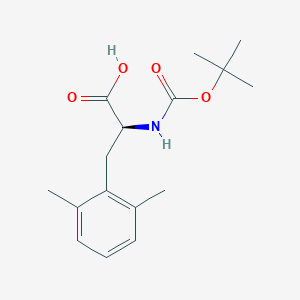
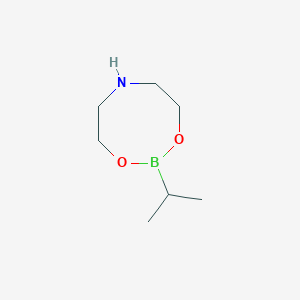






![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)